Diethyl [4-(benzyloxy)phenyl]phosphonate
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Overview
Description
Diethyl [4-(benzyloxy)phenyl]phosphonate is an organophosphorus compound with the molecular formula C₁₇H₂₁O₄P. It is a derivative of phosphonic acid and features a benzyloxy group attached to a phenyl ring, which is further connected to a diethyl phosphonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [4-(benzyloxy)phenyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This method uses Pd(OAc)₂ as a palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diethyl phosphite with benzyl alcohol derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions is preferred due to its efficiency and high yield. Additionally, microwave irradiation can be employed to accelerate the reaction and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-(benzyloxy)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phenyl derivatives .
Scientific Research Applications
Diethyl [4-(benzyloxy)phenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound has shown potential as an antimicrobial agent against pathogenic bacterial strains.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the production of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl [4-(benzyloxy)phenyl]phosphonate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial DNA and disrupts its replication process, leading to bacterial cell death . The compound’s phosphonate group plays a crucial role in its binding affinity and specificity towards bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl benzylphosphonate
- Diethyl (4-methylbenzyl)phosphonate
- Diethyl (4-hydroxyphenyl)phosphonate
Uniqueness
This structural feature allows for more versatile chemical modifications and improved biological activity .
Properties
CAS No. |
157187-13-8 |
---|---|
Molecular Formula |
C17H21O4P |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C17H21O4P/c1-3-20-22(18,21-4-2)17-12-10-16(11-13-17)19-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
MJFPHJVVKHOKLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OCC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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